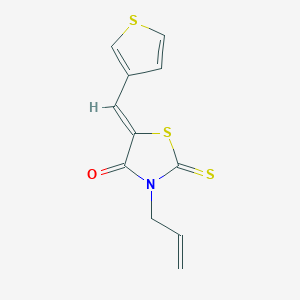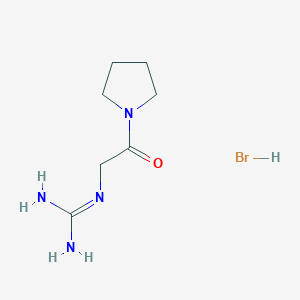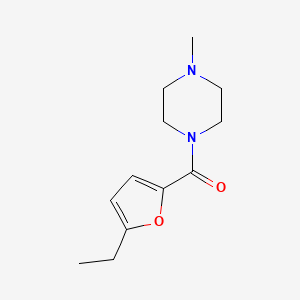![molecular formula C15H16N2O2 B7559071 N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
N-[(2-phenoxypyridin-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-phenoxypyridin-4-yl)methyl]propanamide, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule inhibitor that targets the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation.
Mécanisme D'action
N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, which is essential for transcriptional elongation. By inhibiting this interaction, N-[(2-phenoxypyridin-4-yl)methyl]propanamide effectively shuts down the transcriptional machinery of cancer cells, leading to their death. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the expression of genes that are critical for cancer cell survival and proliferation. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-phenoxypyridin-4-yl)methyl]propanamide in lab experiments is its specificity for the BRD4 protein, which makes it an effective tool for studying the role of BRD4 in cancer and other diseases. However, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has some limitations as well. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-[(2-phenoxypyridin-4-yl)methyl]propanamide research. One area of focus is the development of more potent and selective inhibitors of the BRD4 protein. Another area of focus is the study of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N-[(2-phenoxypyridin-4-yl)methyl]propanamide may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide.
Conclusion
In conclusion, N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have significant biochemical and physiological effects on cancer cells, making it a promising candidate for cancer treatment. However, further research is needed to fully understand the potential applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in the treatment of other diseases.
Méthodes De Synthèse
N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be synthesized using a multistep synthesis method that involves the reaction of 4-bromopyridine with phenol to form 2-phenoxypyridine. The resulting compound is then reacted with chloroacetyl chloride to form N-(2-chloroacetyl)pyridin-4-amine, which is then reacted with 2-propanolamine to form N-[(2-phenoxypyridin-4-yl)methyl]propanamide. The synthesis of N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a complex process that requires careful attention to detail and precise reaction conditions.
Applications De Recherche Scientifique
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can effectively inhibit the growth of cancer cells by targeting the BRD4 protein, which plays a critical role in cancer cell proliferation and survival. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[(2-phenoxypyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)17-11-12-8-9-16-15(10-12)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYYCZCRZRVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenoxypyridin-4-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)